molecular formula C18H30N2O3S B13829059 Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- CAS No. 47354-67-6

Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio-

Cat. No.: B13829059
CAS No.: 47354-67-6
M. Wt: 354.5 g/mol
InChI Key: KTKADTKOGZYDSQ-UHFFFAOYSA-N
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Description

Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a benzamide core with a 3-dimethylaminopropyl group and three ethoxy groups attached to a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium on carbon

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Mechanism of Action

The mechanism of action of Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- is unique due to its specific structural features, including the presence of the 3-dimethylaminopropyl group and the triethoxythio linkage. These features confer distinct chemical reactivity and biological activity compared to other benzamide derivatives .

Properties

CAS No.

47354-67-6

Molecular Formula

C18H30N2O3S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzenecarbothioamide

InChI

InChI=1S/C18H30N2O3S/c1-6-21-15-12-14(18(24)19-10-9-11-20(4)5)13-16(22-7-2)17(15)23-8-3/h12-13H,6-11H2,1-5H3,(H,19,24)

InChI Key

KTKADTKOGZYDSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=S)NCCCN(C)C

Origin of Product

United States

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